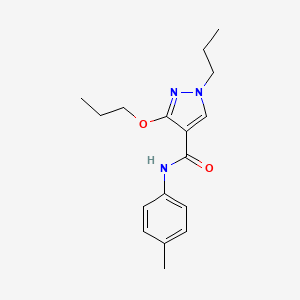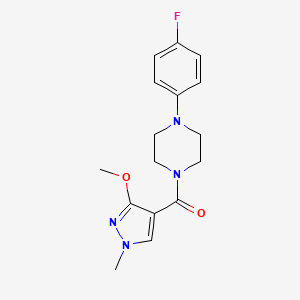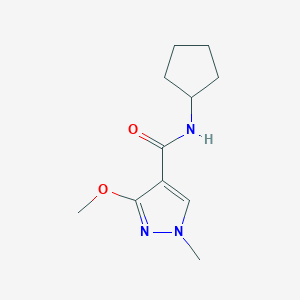
N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, also known as MPPP, is a synthetic compound that has been used in scientific research for a variety of applications. It is a member of the pyrazole family of compounds, which are characterized by a five-membered ring structure containing two nitrogen atoms. MPPP has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.
Applications De Recherche Scientifique
N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in scientific research. It has been used in studies of drug metabolism, as it is a metabolite of certain drugs, such as the antidepressant fluoxetine. It has also been used in studies of the pharmacokinetics and pharmacodynamics of drugs, as it is a substrate for certain enzymes, such as cytochrome P450. Additionally, N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has been used in studies of receptor-mediated signalling, as it is an agonist for certain receptors, such as the serotonin 5-HT2A receptor.
Mécanisme D'action
N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is thought to act as an agonist at certain receptors, such as the serotonin 5-HT2A receptor. It binds to the receptor, activating it and leading to downstream effects. At the 5-HT2A receptor, N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is thought to increase the activity of the enzyme adenylate cyclase, leading to an increase in the production of the second messenger molecule cAMP. This leads to a cascade of events, including the activation of other enzymes and the release of neurotransmitters.
Biochemical and Physiological Effects
N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has been studied for its biochemical and physiological effects. In studies of drug metabolism, it has been found to be a metabolite of certain drugs, such as the antidepressant fluoxetine. Additionally, it has been found to be a substrate for certain enzymes, such as cytochrome P450. At the 5-HT2A receptor, it has been found to increase the activity of the enzyme adenylate cyclase, leading to an increase in the production of the second messenger molecule cAMP. This leads to a cascade of events, including the activation of other enzymes and the release of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it a good choice for long-term experiments. Additionally, it is relatively non-toxic and has low potential for causing side effects. However, there are some limitations to using N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide in lab experiments. It is not as effective at activating certain receptors as other compounds, such as the serotonin 5-HT2A receptor. Additionally, it is not as effective at inhibiting certain enzymes, such as cytochrome P450, as other compounds.
Orientations Futures
There are a variety of potential future directions for research on N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide. One potential direction is to study the effects of N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide on other receptors, such as the serotonin 5-HT2B receptor. Additionally, further research could be done on the effects of N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide on other enzymes, such as cytochrome P450. Additionally, research could be done on the potential therapeutic applications of N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, such as its potential use as an antidepressant. Finally, further research could be done on the potential toxicological effects of N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide and its metabolites.
Méthodes De Synthèse
N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can be synthesized using a variety of methods, including reductive amination, condensation reactions, and Grignard reactions. The most common synthesis method for N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a reductive amination reaction, which involves the reaction of 4-methylphenylboronic acid with propyl isocyanide in the presence of a palladium catalyst. The reaction yields a product that is a mixture of N-(4-methylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide and its isomer, N-(4-methylphenyl)-1-propyl-3-propoxy-1H-pyrazole-4-carboxamide. The two compounds can be separated by column chromatography.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-4-10-20-12-15(17(19-20)22-11-5-2)16(21)18-14-8-6-13(3)7-9-14/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUGIMQJFJFENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propoxy-1-propyl-N-(p-tolyl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate](/img/structure/B6500893.png)
![N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide](/img/structure/B6500897.png)
![4-methoxy-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide](/img/structure/B6500905.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6500912.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6500917.png)
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B6500925.png)
![N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6500928.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6500932.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B6500942.png)


![N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500965.png)
![N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500974.png)
![1-{3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbonyl}-4-methylpiperazine](/img/structure/B6500990.png)